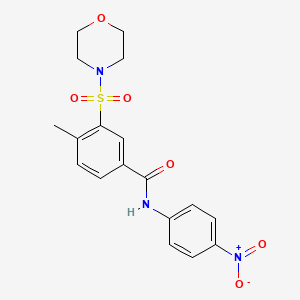![molecular formula C17H20N2O4S B5065355 N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5065355.png)
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as HPMCAS, is a synthetic polymer that is widely used in the pharmaceutical industry. It is a popular excipient that is used to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is also used as a coating agent for tablets and capsules, and as a stabilizer for protein-based drugs.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is not fully understood. However, it is believed that N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide forms a complex with the drug molecule, which enhances the solubility and dissolution rate of the drug. The complex also protects the drug molecule from degradation in the gastrointestinal tract, which improves its bioavailability.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is considered to be a safe excipient, with no significant biochemical or physiological effects. It is not metabolized by the body, and is excreted unchanged in the feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments include its ability to improve the solubility and bioavailability of poorly soluble drugs, as well as its stability and compatibility with other excipients. However, one limitation of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of research is the development of new formulations that incorporate N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide to improve the solubility and bioavailability of drugs. Another area of research is the study of the mechanism of action of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide, which could lead to the development of new excipients with similar properties. Additionally, research could be conducted on the use of N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide in the delivery of gene therapy and other biologics.
Métodos De Síntesis
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide is synthesized by reacting hydroxypropyl methylcellulose (HPMC) with methanesulfonyl chloride and 3-hydroxybenzoic acid. The resulting product is then reacted with N-methylpropylamine to form N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide has been extensively studied in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. It has been used in the formulation of a wide range of drugs, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-10-19(2)24(22,23)16-9-4-6-13(11-16)17(21)18-14-7-5-8-15(20)12-14/h4-9,11-12,20H,3,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECTRYTJBPIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-3-[methyl(propyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![ethyl 1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5065280.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)
![(2E)-2-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-buten-1-amine](/img/structure/B5065286.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5065290.png)


![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)

![2-{2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5065346.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5065361.png)
![N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5065365.png)